molecular formula C16H32O2 B14157267 2-Butyl-2-ethyldecanoic acid CAS No. 5343-56-6

2-Butyl-2-ethyldecanoic acid

Cat. No.: B14157267
CAS No.: 5343-56-6
M. Wt: 256.42 g/mol
InChI Key: ZMLHDQDNVVPPRP-UHFFFAOYSA-N
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Description

2-Butyl-2-ethyldecanoic acid is a branched-chain carboxylic acid with the molecular formula C₁₆H₃₀O₂. Its structure features a decanoic acid backbone substituted with a butyl and an ethyl group at the second carbon, resulting in significant steric hindrance. This branching impacts its physicochemical properties, including solubility, melting point, and reactivity.

Properties

CAS No.

5343-56-6

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2-butyl-2-ethyldecanoic acid

InChI

InChI=1S/C16H32O2/c1-4-7-9-10-11-12-14-16(6-3,15(17)18)13-8-5-2/h4-14H2,1-3H3,(H,17,18)

InChI Key

ZMLHDQDNVVPPRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC)(CCCC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-ethyldecanoic acid typically involves the alkylation of decanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where decanoic acid is reacted with butyl and ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-2-ethyldecanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms in the alkyl chains can be substituted with halogens or other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Butyl-2-ethyldecanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of specialty chemicals, lubricants, and surfactants due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Butyl-2-ethyldecanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The alkyl chains may also interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate cellular processes and biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Ethyl-2-hydroxybutyric Acid

  • Structure : A shorter-chain branched carboxylic acid (C₆H₁₀O₃) with a hydroxyl group at the second carbon alongside an ethyl substituent.
  • Key Differences: The hydroxyl group introduces polarity, enhancing water solubility compared to the non-polar 2-butyl-2-ethyldecanoic acid. Smaller molecular size (C₆ vs. C₁₆) reduces steric effects and increases volatility. Applications: Likely used in specialty chemical synthesis due to its reactive hydroxyl group, whereas this compound may serve as a surfactant or lubricant additive due to its hydrophobic tail .

2-Methylbutyric Acid

  • Structure : A C₅ branched carboxylic acid (C₅H₁₀O₂) with a methyl group at the second carbon.
  • Key Differences: Shorter chain length results in lower boiling and melting points. Less steric hindrance compared to this compound, enabling easier participation in esterification or condensation reactions.

Perfluorinated Carboxylic Acids (e.g., PFDA, PFUnDA)

  • Structure: Linear perfluorinated chains (e.g., nonadecafluorodecanoic acid, PFDA) with high electronegativity due to fluorine substituents.
  • Key Differences: Fluorination confers extreme chemical stability and environmental persistence, unlike the biodegradable aliphatic structure of this compound. Regulatory Status: PFDA and related compounds are classified as substances of very high concern (SVHC) by ECHA due to toxicity and bioaccumulation risks, whereas this compound lacks such regulatory scrutiny .

Physicochemical and Functional Comparison

Property This compound 2-Ethyl-2-hydroxybutyric Acid 2-Methylbutyric Acid PFDA (Perfluorodecanoic Acid)
Molecular Formula C₁₆H₃₀O₂ C₆H₁₀O₃ C₅H₁₀O₂ C₁₀HF₁₉O₂
Branching Butyl + ethyl at C2 Ethyl + hydroxyl at C2 Methyl at C2 Linear perfluorinated chain
Solubility Low (hydrophobic) Moderate (polar hydroxyl) Moderate Very low (fluorophilic)
Regulatory Status Not classified as SVHC Not classified as SVHC Industrial intermediate SVHC (ECHA, 2016)

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